11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraene-9,14,16-trione
Description
This compound is a highly complex heterocyclic molecule characterized by a fused tetracyclic scaffold incorporating oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. Key structural features include:
- 1,4-Benzodioxin moiety: A six-membered ring with two oxygen atoms at positions 1 and 4, contributing to electron-rich aromaticity .
- Oxa and thia bridges: The 8-oxa (oxygen) and 12-thia (sulfur) bridges enhance structural rigidity and influence electronic properties.
- Amino substituent: The 11-amino group may facilitate hydrogen bonding or serve as a site for derivatization.
Properties
IUPAC Name |
11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraene-9,14,16-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S/c23-19-17-15(11-3-1-2-4-12(11)30-22(17)27)16-18(31-19)21(26)24(20(16)25)10-5-6-13-14(9-10)29-8-7-28-13/h1-6,9,15-16,18H,7-8,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCXHOPHCSSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4C5C6=CC=CC=C6OC(=O)C5=C(SC4C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4’,3’:4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, the chromeno-thiopyrano ring system, and the final assembly of the pyrrole-trione core. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties such as benzodioxane and azatetracyclo structures. The presence of functional groups like amino and thioether enhances its reactivity and interaction with biological targets.
Table 1: Key Synthesis Steps
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2,3-Dihydrobenzo[1,4]dioxin + Sulfonyl chloride | Sulfonamide derivative |
| 2 | Reaction with bromoacetamides | Targeted amino-acid derivatives |
| 3 | Cyclization reactions under acidic/basic conditions | Final compound |
Enzyme Inhibition Studies
Research has indicated that derivatives of compounds with similar structures exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively.
- α-glucosidase Inhibition : Compounds that inhibit this enzyme can delay carbohydrate absorption in the intestines, thus lowering postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : This action can enhance cholinergic transmission in the brain, potentially benefiting cognitive function in Alzheimer's patients.
Case Study: Inhibitory Effects
A study conducted on synthesized sulfonamide derivatives showed promising results where certain compounds exhibited IC50 values significantly lower than standard drugs used for T2DM and AD treatment .
Diabetes Management
The inhibition of α-glucosidase by this compound can be leveraged to develop new antidiabetic medications that help control blood sugar levels effectively.
Neuroprotective Effects
Given its potential to inhibit acetylcholinesterase, this compound may be explored for its neuroprotective properties in treating neurodegenerative diseases like Alzheimer's.
Future Directions and Research Needs
Further research is needed to explore:
- The full spectrum of biological activities associated with this compound.
- The pharmacokinetics and bioavailability in vivo.
- Long-term safety profiles through clinical trials.
Mechanism of Action
The mechanism of action of 5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4’,3’:4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis with structurally analogous compounds reveals both similarities and distinctions:
Key Observations :
1,4-Dioxane/Benzodioxin Systems: The target compound’s 1,4-benzodioxin moiety is structurally analogous to the 1,4-dioxane ring in 3',4'-(1",4"-dioxino)flavone, which exhibits antihepatotoxic activity . This suggests that the benzodioxin group in the target compound could similarly interact with hepatoprotective targets, though experimental validation is required.
Heteroatom Diversity: Unlike the target compound, which combines oxa, thia, and aza bridges, analogs like the thiopheno-pyrimidinone in prioritize nitrogen and sulfur. The presence of sulfur in both compounds may enhance binding to metalloenzymes or redox-active targets.
Functional Group Impact: The amino group in the target compound distinguishes it from methoxy- or methyl-substituted analogs (e.g., ). Amino groups often improve solubility and enable covalent or ionic interactions in drug-receptor binding.
Similarity Coefficient Analysis
Using shape-Tanimoto (ST) and binary similarity coefficients (e.g., Tanimoto index) :
- Shape Similarity : The target compound’s fused tetracyclic system likely aligns closely with other heterocyclic scaffolds (e.g., ), but steric bulk from the triones may reduce ST scores.
- Binary Fingerprint Comparison: Functional groups like the amino and triones would dominate fingerprint-based similarity assessments, differentiating it from analogs with alkyl or methoxy substituents.
Biological Activity
The compound 11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraene-9,14,16-trione is a complex organic molecule with potential biological applications. Its structure suggests that it may exhibit various pharmacological activities due to the presence of multiple functional groups and a unique tetracyclic framework.
Chemical Structure and Properties
The compound belongs to a class of derivatives that incorporate both benzodioxin and tetracyclic frameworks. Its molecular formula is , and it features a variety of functional groups that may contribute to its biological activity.
Biological Activity Overview
Research on related compounds indicates that derivatives containing the 2,3-dihydro-1,4-benzodioxin moiety often exhibit significant enzyme inhibitory activities and antimicrobial properties. The following sections explore specific biological activities associated with this compound.
Enzyme Inhibition
- Chitin Synthase Inhibition : Compounds similar to the target molecule have shown promising inhibitory effects on chitin synthase, with some exhibiting IC50 values as low as . This suggests potential applications in antifungal therapies.
- Acetylcholinesterase Inhibition : A study on sulfonamides derived from benzodioxane indicated their potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease . The activity of these compounds could be indicative of similar properties in the target compound.
Antimicrobial Activity
The compound's structural features suggest it may possess antibacterial and antifungal properties. Related studies have shown that derivatives with similar benzodioxin structures exhibit moderate to excellent antibacterial activity against common clinical pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound :
| Study | Compound | Activity | IC50/Effectiveness |
|---|---|---|---|
| Patagar et al., 2019 | Various sulfonamides | Chitin synthase inhibition | |
| Zhang et al., 2014 | Benzofuranocoumarin analogs | Anticancer (MDA MB 231) | GI50: |
| Francisco et al., 2012 | Tetracyclic benzofuran derivatives | Cell proliferation inhibition | IC50: |
The mechanism by which compounds containing the benzodioxin moiety exert their biological effects often involves interaction with specific enzymes or receptors in biological pathways:
- Inhibition of Enzymatic Activity : Many of these compounds act by binding to active sites on enzymes such as chitin synthase or acetylcholinesterase.
- Cell Cycle Arrest : Some studies suggest that related compounds induce apoptosis in cancer cells by modulating Bcl-2 family proteins and affecting cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
